![molecular formula C18H21N3OS B5789279 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic properties. MPTP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
作用機序
The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and animals. In addition to its anticancer, anti-inflammatory, and analgesic properties, this compound has been shown to modulate the expression of various genes and proteins involved in cell signaling and metabolism. This compound has also been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis and potent biological activity. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors should be taken into account when designing experiments involving this compound.
将来の方向性
There are several potential future directions for research involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine. One area of interest is the development of novel derivatives of this compound with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential synergistic effects of this compound with other anticancer and anti-inflammatory agents. Finally, the development of new formulations of this compound that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic properties for the treatment of cancer, inflammation, and pain. Its synthesis method has been well-documented, and its mechanism of action is believed to involve the modulation of various signaling pathways in cells. This compound has several advantages for lab experiments, but also has some limitations that should be taken into account. Finally, there are several potential future directions for research involving this compound, including the development of novel derivatives and formulations, and the investigation of synergistic effects with other agents.
合成法
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with acetyl chloride to form 4-methylthiophenyl acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to produce this compound. The synthesis of this compound has been well-documented in the scientific literature, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
科学的研究の応用
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPYQSRCGGWQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


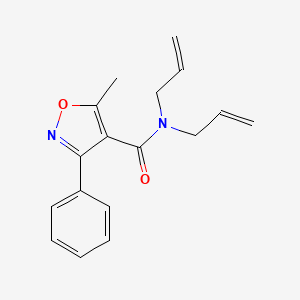
![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
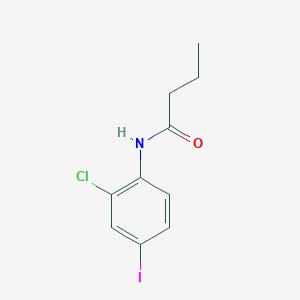
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)
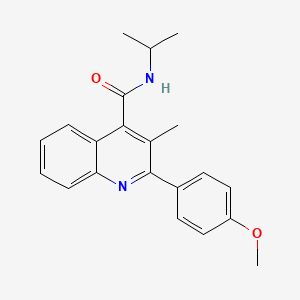
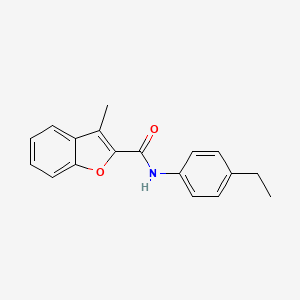
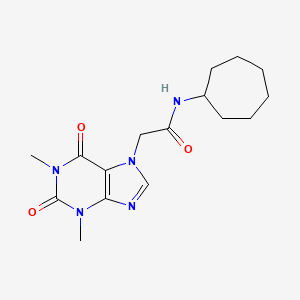
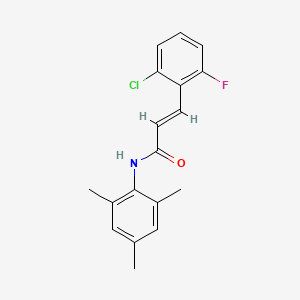
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
